N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(13-5-1-2-6-13)18-8-7-17-14-11-15(20-12-19-14)21-9-3-4-10-21/h3-4,9-13H,1-2,5-8H2,(H,18,22)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGMCJXQISKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- Pyrimidine Ring : Known for its role in nucleic acid structure and various biological processes.
- Pyrrole Moiety : Associated with diverse biological activities, including anticancer effects.
- Cyclopentanecarboxamide Structure : Provides stability and may influence the compound's interaction with biological targets.
This unique combination suggests that the compound may interact with multiple biological pathways, particularly those involving enzyme inhibition or receptor modulation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, which is particularly relevant in cancer therapy.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially affecting inflammation and cell survival.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide | Pyrimidine, Pyrrole, Methoxybenzamide | Kinase inhibition, anticancer |
| N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide | Pyrimidine, Pyrrole, Ethoxybenzamide | Potential anti-inflammatory effects |
| 6-Methylpyrimidin-4-amines | Pyrimidine ring | Kinase inhibition |
The data indicates that compounds with similar structural features exhibit diverse biological activities, highlighting the potential of this compound in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds related to this compound.
Key Findings:
- Anticancer Activity : A study demonstrated that related pyrrole-based compounds showed significant anticancer properties through kinase inhibition mechanisms .
- Inflammatory Response Modulation : Research indicated that certain derivatives could modulate inflammatory pathways by inhibiting cytokine production .
- Selectivity and Efficacy : The unique arrangement of functional groups enhances selectivity against specific cancer types compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
